molecular formula C19H21NO5S B2746519 3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one CAS No. 1797691-09-8

3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2746519
CAS No.: 1797691-09-8
M. Wt: 375.44
InChI Key: QBTAAIFSCGMXHG-UHFFFAOYSA-N
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Description

3-(3-(Cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one is a novel chemical hybrid designed for advanced pharmaceutical and medicinal chemistry research. This compound features a synthetically versatile structure, combining a 2H-chromen-2-one (coumarin) scaffold with a 3-(cyclohexylsulfonyl)azetidine moiety. The coumarin core is a privileged structure in drug discovery, known to confer a range of biological activities. Scientific literature indicates that coumarin derivatives demonstrate significant cytotoxic effects and have been investigated as potential anticancer agents against various human cancer cell lines, including gastric, colon, and liver cancers (Molecules 2015, 20(6), 11535) . The azetidine ring, a strained four-membered nitrogen heterocycle, is a key building block in the synthesis of bioactive molecules and contributes conformational rigidity (Angew Chem Int Ed Engl. 2011 Mar 4;50(14):3236–3239) . The sulfonyl group acts as a hydrogen bond acceptor, which can be critical for target binding. This unique architecture makes the compound a valuable intermediate for constructing diverse heterocyclic libraries, studying structure-activity relationships (SAR), and exploring new mechanisms of action in oncology and other therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-cyclohexylsulfonylazetidine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c21-18(16-10-13-6-4-5-9-17(13)25-19(16)22)20-11-15(12-20)26(23,24)14-7-2-1-3-8-14/h4-6,9-10,14-15H,1-3,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTAAIFSCGMXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the chromen-2-one derivative.

    Attachment of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group is typically introduced via sulfonylation reactions, using reagents like cyclohexylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-one core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

    Substitution: The azetidine ring and the sulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one can serve as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may interact with biological targets in novel ways, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one exerts its effects depends on its interaction with molecular targets. The chromen-2-one core can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The azetidine ring and sulfonyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Azetidine-Containing Derivatives: Compound 32 (from ) shares structural similarity with the target compound due to the azetidin-2-one ring. However, the target’s cyclohexylsulfonyl group introduces greater hydrophobicity and steric hindrance, which may enhance membrane penetration but reduce aqueous solubility compared to 32.
  • Heterocyclic Substituents : Derivatives with triazole () or imidazothiazole () groups exhibit cholinesterase inhibition or antiviral activity, respectively. The target’s azetidine-sulfonyl motif may offer distinct binding interactions compared to these heterocycles.
  • Antimicrobial vs. Antiviral Activity : While indole-carbonyl coumarins () show antifungal activity, the target’s sulfonated azetidine could shift activity toward antibacterial or antiviral targets, as seen in oxazole-azetidine hybrids ().

Key Comparisons :

  • Efficiency : Microwave-assisted synthesis () and ultrasonic methods () offer superior yields and reduced reaction times compared to conventional heating. The target compound’s synthesis may benefit from similar strategies.
  • Catalyst-Free Approaches : Grindstone chemistry () avoids catalysts, aligning with green chemistry principles. The cyclohexylsulfonyl group in the target compound might require sulfonation steps under controlled conditions.
Physicochemical and Pharmacokinetic Properties
  • Hydrogen-Bonding Capacity : Sulfonyl groups provide hydrogen-bond acceptors, contrasting with acetylated coumarins (e.g., 3-acetyl-8-methoxy-2H-chromen-2-one, ), which lack this feature.

Biological Activity

The compound 3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one is a novel derivative within the class of coumarin compounds, which are known for their diverse biological activities. This article explores the biological activity associated with this compound, focusing on its potential therapeutic applications, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: 373.42 g/mol

The structure features a coumarin backbone substituted with an azetidine moiety and a cyclohexylsulfonyl group, which may influence its biological activity through interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the potential of coumarin derivatives in cancer therapy. Specifically, compounds that inhibit carbonic anhydrase (CA) isoforms IX and XII have shown promise in targeting hypoxic tumor microenvironments. The This compound has been evaluated for its inhibitory effects on these isoforms.

  • Inhibition Potency: Preliminary data suggest that this compound exhibits selective inhibition against CA IX, which is crucial for maintaining pH homeostasis in tumor cells. The IC₅₀ value for this inhibition was found to be approximately 4.1 µM, indicating moderate potency compared to other known inhibitors .

The mechanism by which coumarin derivatives exert their effects often involves:

  • Enzyme Inhibition: Compounds like the one under investigation can inhibit the activity of carbonic anhydrase, leading to altered pH levels in tumor cells and subsequent inhibition of tumor growth.
  • Molecular Docking Studies: Computational studies have predicted binding affinities and modes of interaction with target enzymes, supporting the observed biological activities.

Comparative Analysis of Related Compounds

Compound NameStructureIC₅₀ (µM)Target
This compoundStructure4.1CA IX
Coumarin Derivative AStructure2.5CA IX
Coumarin Derivative BStructure6.0CA XII

Case Studies

Several studies have investigated the biological activities of coumarin derivatives similar to This compound :

  • Study on Coumarin Analogues: A study demonstrated that certain coumarin derivatives exhibit significant antitumor activity through selective inhibition of CA IX and XII, paralleling findings for the compound .
  • In Vivo Studies: Animal models treated with coumarin derivatives showed reduced tumor growth rates compared to controls, suggesting that these compounds could be developed into effective anticancer agents .

Q & A

Q. Advanced

  • Targeted assays : Screen against enzymes (e.g., kinases) or cell lines (e.g., cancer) using IC50 measurements .
  • Comparative studies : Benchmark against structurally similar compounds (e.g., sulfonyl-azetidine derivatives) to identify structure-activity relationships (SAR) .
  • ADMET profiling : Evaluate solubility, metabolic stability, and toxicity early to prioritize lead candidates .

How can researchers resolve discrepancies in reported biological activity data?

Q. Advanced

  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Assay standardization : Replicate studies under identical conditions (e.g., pH, temperature, cell line) .
  • Mechanistic studies : Employ techniques like surface plasmon resonance (SPR) to validate target binding .

What green chemistry approaches are applicable to its synthesis?

Q. Advanced

  • Solvent selection : Replace toxic solvents (e.g., DCM) with PEG-600 or ethanol .
  • Catalyst design : Use Zn[(L)-proline]₂ complexes to reduce waste and improve atom economy .
  • Microwave-assisted synthesis : Minimize energy consumption and reaction time .

What challenges arise in crystallographic analysis of this compound?

Q. Advanced

  • Twinned crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning .
  • Disorder modeling : Address sulfonyl/azetidine group disorder with PART and ISOR constraints .
  • High-resolution data : Collect synchrotron data (λ < 1 Å) to resolve heavy atom positions .

How can computational methods aid in target identification?

Q. Advanced

  • Molecular docking : Predict binding modes to proteins (e.g., cyclooxygenase) using AutoDock or Glide .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
  • QSAR modeling : Corrogate electronic (e.g., HOMO/LUMO) and steric descriptors with bioactivity data .

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